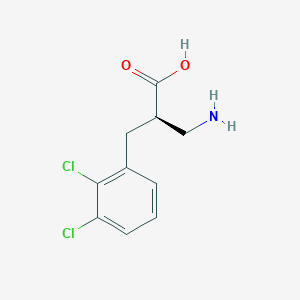
(R)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid is a chiral amino acid derivative characterized by a 2,3-dichlorobenzyl substituent and an (R)-configured amino group. Its stereochemistry (R-configuration) is critical for enantioselective interactions in pharmacological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,3-dichlorobenzyl bromide.
Nucleophilic Substitution: The 2,3-dichlorobenzyl bromide undergoes a nucleophilic substitution reaction with a suitable amine, such as ®-alanine, to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol, under reflux conditions, to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dichlorobenzyl group can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
®-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ®-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It may interfere with metabolic pathways or signal transduction processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
The table below compares key features of (R)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid with related compounds:
Key Observations:
Chlorine Substituent Position: The 2,3-dichlorobenzyl group in the target compound places chlorines at ortho and meta positions, creating a distinct electronic environment compared to the 3,4-dichlorobenzyl analog (meta/para substitution). This difference may alter dipole moments, solubility, and receptor-binding interactions .
Heterocyclic vs. Aromatic Substituents: The pyridin-3-yl group in (R)-2-Amino-3-(pyridin-3-yl)propanoic acid introduces a nitrogen atom capable of hydrogen bonding, increasing polarity and aqueous solubility compared to dichlorobenzyl derivatives . The dihydroisoxazole core in (R)-5-((R)-2-Amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid adds conformational rigidity and metabolic stability, contrasting with the flexible benzyl group in the target compound .
Amino Group Modifications: Analogs like (R)-2-(N-Boc-Amino)-3-(5-chloroindol-3-yl)propanoic acid () feature Boc-protected amino groups, enhancing lipophilicity and stability during synthesis but requiring deprotection for biological activity .
Purity and Commercial Availability
- The 3,4-dichlorobenzyl analog is available at 95% purity (Acmec brand), while the pyridine derivative achieves ≥98.5% purity , reflecting differences in synthetic accessibility or stability .
Stereochemical Considerations
The R-configuration in the target compound and its analogs (e.g., (R)-2-Amino-3-(pyridin-3-yl)propanoic acid) is critical for enantioselectivity in drug-receptor interactions. Stereoisomers (e.g., S-configuration) may exhibit reduced affinity or unintended off-target effects.
Research Implications and Gaps
While structural and physicochemical comparisons are well-documented, biological activity data for these compounds are absent in the provided evidence. Future studies should explore:
- Pharmacokinetic profiles (e.g., absorption, metabolism).
- Binding affinities to targets like GABA receptors or enzymes.
- Impact of chlorine substituent positions on bioactivity.
Properties
Molecular Formula |
C10H11Cl2NO2 |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(2,3-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-3,7H,4-5,13H2,(H,14,15)/t7-/m1/s1 |
InChI Key |
WLZXJUBEMMWVOI-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C[C@H](CN)C(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















